N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a hydroxyethyl group, a cyclopentylmethyl moiety, and a trimethylpyrazole core. Sulfonamides are known for diverse biological activities, including enzyme inhibition and receptor modulation, though further research is required to elucidate its specific applications .
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-12-17(13(2)21(4)20-12)26(23,24)19-11-18(9-5-6-10-18)16-8-7-15(25-16)14(3)22/h7-8,14,19,22H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKBVRUURNJELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 335.5 g/mol. The structural features include a pyrazole ring, which is known for its diverse biological activities, and a thiophene moiety that enhances its pharmacological profile.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone . This suggests that this compound may possess similar anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains including E. coli and S. aureus. In one study, modifications in the amide linkage of pyrazoles enhanced their antibacterial activity significantly .
Anticancer Properties
Pyrazole compounds have also been investigated for their anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific signaling pathways . The presence of the thiophene ring in this compound may further enhance its anticancer activity due to increased lipophilicity and cellular uptake.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring and the introduction of different functional groups can significantly alter the biological activity of these compounds .
Case Study 1: Anti-inflammatory Effects
In a recent study focusing on anti-inflammatory agents, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit cytokine production in vitro. The results indicated that compounds with similar structural features to this compound exhibited promising results with significant reductions in TNF-α levels .
Case Study 2: Antibacterial Activity
Another investigation evaluated the antibacterial efficacy of various pyrazole derivatives against multi-drug resistant strains. The study found that specific modifications in the side chains led to enhanced antibacterial activity. Compounds resembling this compound showed effective inhibition against Klebsiella pneumoniae at low micromolar concentrations .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: No direct data on N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)...) exists in the provided sources. The above analysis is speculative, based on structural analogs and receptor pharmacology principles.
- Methodological Insights : The evidence emphasizes the need for binding assays (e.g., [³H]CP 55,940 displacement) and functional tests (cAMP inhibition, ion channel assays) to validate the compound’s activity. For example, SR141716A’s poor CB2 antagonism underscores the challenge of developing dual-target antagonists.
Q & A
Q. What are the optimal synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?
Methodological Answer: The synthesis involves multi-step reactions, including cyclopentane ring functionalization, thiophene derivatization, and sulfonamide coupling. Controlled copolymerization strategies, as seen in P(CMDA-DMDAAC)s synthesis, can be adapted for regioselective thiophen-2-yl substitution . For the sulfonamide group, coupling reagents like EDCI/HOBt are recommended, with purification via column chromatography (≥95% purity). Key intermediates (e.g., 5-(1-hydroxyethyl)thiophen-2-yl derivatives) require strict anhydrous conditions to prevent hydroxyl group oxidation .
Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentylmethylation | NaH, DMF, 0°C → RT | 68–72 | |
| Thiophene substitution | Pd(PPh₃)₄, CuI, THF, reflux | 55–60 | |
| Sulfonamide coupling | EDCI, HOBt, DCM, RT | 80–85 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR to resolve cyclopentylmethyl vs. pyrazole methyl groups. NOESY can confirm spatial proximity of thiophene and cyclopentane protons .
- HRMS : Exact mass analysis (error < 2 ppm) to validate molecular formula.
- X-ray crystallography : Critical for resolving regiochemical ambiguities, especially between pyrazole and thiophene substituents .
- HPLC : Use a C18 column (MeCN/H₂O gradient) to separate regioisomers, as demonstrated for analogous pyrazole-sulfonamides .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
Methodological Answer: The thiophen-2-yl and sulfonamide moieties suggest potential kinase or enzyme inhibition. For example:
- mGluR5 modulation : Pyrazole-sulfonamides with fluorophenyl groups show affinity for metabotropic glutamate receptors .
- Antimicrobial activity : Thiophene derivatives exhibit activity against bacterial biofilms; assess via microbroth dilution assays .
- Anti-inflammatory pathways : Similar sulfonamides inhibit TNF-α; test in LPS-stimulated macrophage models .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
Methodological Answer: Conduct accelerated stability studies (25–40°C, pH 1–10):
- Acidic conditions (pH 1–3) : Hydrolysis of the sulfonamide group generates sulfonic acid and amine byproducts (LC-MS monitoring) .
- Alkaline conditions (pH 9–10) : Thiophene ring oxidation occurs, detected via UV-Vis at 280 nm .
- Recommendations : Store at pH 6–7 (aqueous buffers) or lyophilized to prevent hydrolysis .
Q. How can contradictions in synthesis yields or purity data be systematically addressed?
Methodological Answer:
- Reproducibility checks : Verify moisture-sensitive steps (e.g., NaH-mediated alkylation) using Karl Fischer titration .
- Byproduct analysis : Use preparative TLC to isolate impurities; compare H NMR with synthetic standards .
- Statistical DOE : Apply factorial design (e.g., varying reaction time/temperature) to identify critical variables, as in P(CMDA-DMDAAC)s optimization .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with (a) cyclopentyl → cyclohexyl substitution, (b) pyrazole methyl → trifluoromethyl groups, and (c) thiophene → furan replacement .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding to mGluR5 or TNF-α, guided by co-crystallized ligands .
- In vitro assays : Prioritize kinase panel screening (10 µM) and bacterial MIC testing to rank analog potency .
Q. What in vivo models are suitable for evaluating bioavailability and toxicity?
Methodological Answer:
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life via LC-MS/MS. Expect low oral bioavailability due to sulfonamide hydrophilicity .
- Toxicity : Acute toxicity testing (OECD 423) with histopathology on liver/kidney tissues. Monitor for sulfonamide-related hypersensitivity .
- Metabolite profiling : Identify phase I/II metabolites using hepatic microsomes and UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
